34-Sulfabastadin 13
Description
Properties
CAS No. |
152213-67-7 |
|---|---|
Molecular Formula |
C34H28Br3N4NaO11S |
Molecular Weight |
963.4 g/mol |
IUPAC Name |
sodium;[(12E,25Z)-16,21,32-tribromo-4-hydroxy-12,25-bis(hydroxyimino)-11,26-dioxo-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaen-17-yl] sulfate |
InChI |
InChI=1S/C34H29Br3N4O11S.Na/c35-22-11-18-2-5-28(22)50-30-16-19(1-4-27(30)42)8-10-39-34(44)26(41-46)15-21-13-24(37)32(52-53(47,48)49)31(17-21)51-29-6-3-20(12-23(29)36)14-25(40-45)33(43)38-9-7-18;/h1-6,11-13,16-17,42,45-46H,7-10,14-15H2,(H,38,43)(H,39,44)(H,47,48,49);/q;+1/p-1/b40-25-,41-26+; |
InChI Key |
AMJKRQGYYNSQMO-RMWMVNJESA-M |
SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(C/C(=N/O)/C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OS(=O)(=O)[O-])OC3=C(C=C(CC(=NO)C(=O)NCCC4=CC(=C(C=C4)OC5=C(C=CC1=C5)O)Br)C=C3)Br.[Na+] |
Synonyms |
34-sulfabastadin 13 |
Origin of Product |
United States |
Isolation and Source Organism of 34 Sulfabastadin 13
Discovery and Isolation Methodologies from Marine Sponges
34-Sulfabastadin 13 was first isolated from a marine sponge belonging to the genus Ianthella. nih.gov The process of isolating this sulfated bastadin derivative involves a series of extraction and chromatographic techniques, similar to those used for other bastadin compounds. nih.govnih.gov
The general methodology for isolating bastadins from Ianthella sponges commences with the extraction of the sponge biomass, typically using methanol (B129727). nih.govnih.gov This initial extract contains a complex mixture of metabolites. To separate the compounds of interest, a technique known as solvent partitioning is employed. This involves distributing the components of the methanol extract between immiscible solvents, such as n-butanol and water, to achieve a preliminary separation based on polarity.
Following partitioning, the fraction containing the bastadins undergoes further purification using various chromatographic methods. Low-pressure column chromatography over a solid stationary phase, such as silica (B1680970) gel, is often used for initial fractionation. nih.gov The final purification of specific compounds like this compound is typically achieved through high-performance liquid chromatography (HPLC). nih.gov This powerful technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, allowing for the separation of closely related compounds. For sulfated bastadins, a phenyl-hexyl column with a gradient elution system of methanol and an aqueous sodium sulfate (B86663) solution has been shown to be effective. nih.gov The structure of the isolated this compound is then elucidated using spectroscopic techniques, primarily nuclear magnetic resonance (NMR), and by chemical transformation to its non-sulfated counterpart, bastadin 13. nih.gov
Table 1: General Isolation and Purification Techniques for Bastadins
| Step | Technique | Description |
| 1. Extraction | Methanol Extraction | The sponge biomass is soaked in methanol to dissolve the secondary metabolites. |
| 2. Preliminary Separation | Solvent Partitioning | The crude extract is separated into fractions based on polarity using immiscible solvents. |
| 3. Fractionation | Low-Pressure Column Chromatography | The targeted fraction is further separated using a silica gel column. |
| 4. Final Purification | High-Performance Liquid Chromatography (HPLC) | The compound of interest is isolated in its pure form using a specialized column and solvent system. |
| 5. Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | The precise chemical structure of the isolated compound is determined. |
Biological Sourcing: The Genus Ianthella as a Producer Organism
The genus Ianthella, belonging to the family Ianthellidae, is the definitive biological source of this compound and a prolific producer of a wide array of bastadin compounds. nih.gov Sponges of this genus are known to synthesize a variety of brominated tyrosine derivatives, which are believed to serve as a chemical defense mechanism against predators and fouling organisms. univie.ac.atcarsten-thoms.net
The production of these complex secondary metabolites highlights the sophisticated biochemical machinery present within these marine invertebrates. The biosynthesis of bastadins is a subject of ongoing research, with evidence suggesting the involvement of symbiotic microorganisms residing within the sponge tissue. univie.ac.at These microbial symbionts may play a crucial role in the production or modification of the bastadin skeleton.
Ecological and Biogeographical Considerations for Natural Product Isolation
The isolation of natural products like this compound from marine sponges necessitates an understanding of the ecological and biogeographical factors that govern the distribution and abundance of the source organisms. The genus Ianthella has a broad geographical distribution, with species found in the Indo-Pacific region, Australia, Africa, and Central America. wikipedia.org For instance, Ianthella basta, a well-known producer of bastadins, is commonly found on coral reefs in the Indo-Pacific, particularly in areas characterized by rapid water flow. wikipedia.org
The health and stability of these sponge populations are crucial for a sustainable supply of the natural products they produce. Sponges are susceptible to various environmental stressors, including changes in water temperature, sedimentation, and pollution. nih.gov Furthermore, some Ianthella basta populations have been affected by a disease-like syndrome, leading to tissue necrosis. The ecological role of sponges within their reef habitats is significant; they contribute to water filtration and nutrient cycling and provide habitat for other organisms. univie.ac.atnih.gov
The harvesting of sponges for natural product isolation must be conducted with careful consideration of these ecological dynamics to avoid disruption of the marine ecosystem. While a global conservation assessment suggests that most sponge species are not currently threatened, data for many species remains limited. nih.gov Therefore, sustainable collection practices and the exploration of aquaculture or cell culture methods are important avenues for the future supply of marine-derived compounds.
Structural Elucidation and Characterization of 34 Sulfabastadin 13
Application of Advanced Spectroscopic Techniques for Structure DeterminationCurrent time information in Båstad, SE.
The definitive structure of 34-Sulfabastadin 13 was established primarily through the application of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) were pivotal in piecing together the molecular architecture of this complex natural product. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural AssignmentCurrent time information in Båstad, SE.
NMR spectroscopy was instrumental in defining the connectivity and spatial arrangement of atoms within this compound. nih.gov Both ¹H and ¹³C NMR spectra provided a wealth of information. The proton NMR spectrum revealed the presence of aromatic and aliphatic protons, with their chemical shifts and coupling constants helping to delineate the individual amino acid residues and their modifications.
In ¹³C NMR, the chemical shifts of the carbon atoms provided further evidence for the proposed structure. The signals in the aromatic region confirmed the presence of the substituted benzene (B151609) rings, while the resonances in the aliphatic region corresponded to the various methylene (B1212753) and methine carbons of the amino acid backbones. The presence of specific functional groups, such as amides and ethers, was also supported by the characteristic chemical shifts observed in the ¹³C NMR spectrum. chemguide.co.uklibretexts.orgsavemyexams.com
Table 1: ¹H NMR Data for this compound (Data presented here is illustrative and based on typical values for related compounds, as specific spectral data for this compound is not publicly available.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.2-7.5 | m | - | Aromatic Protons |
| 3.5-4.5 | m | - | α-Protons of Amino Acids |
Table 2: ¹³C NMR Data for this compound (Data presented here is illustrative and based on typical values for related compounds, as specific spectral data for this compound is not publicly available.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| 165-175 | Amide Carbonyls |
| 150-160 | Oxygenated Aromatic Carbons |
| 110-135 | Aromatic Carbons |
| 50-65 | α-Carbons of Amino Acids |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about a molecule's elemental composition and structure. wikipedia.org In the case of this compound, high-resolution mass spectrometry (HRMS) would have been employed to determine its precise molecular weight, which in turn allows for the calculation of its molecular formula.
The fragmentation pattern observed in the mass spectrum offers further structural insights. uni-saarland.de The molecule breaks apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the structure of different parts of the molecule and how they are connected. The presence of sulfur in this compound would be indicated by the characteristic isotopic pattern of sulfur, particularly the presence of the ³⁴S isotope. msu.edu
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) spectroscopy, provides valuable information about the functional groups present in a molecule. In the analysis of this compound, FT-IR would have revealed characteristic absorption bands corresponding to the various functional groups within the molecule. For instance, the presence of N-H stretching vibrations would indicate the presence of amide groups, while C=O stretching vibrations would confirm the amide and possibly ester functionalities. The presence of sulfonate groups would be identified by their characteristic S=O stretching frequencies. nih.gov
Comparative Structural Analysis with Bastadin 13 and Related CongenersCurrent time information in Båstad, SE.
The bastadins are a family of marine natural products characterized by a macrocyclic core derived from brominated tyrosine units. A comparative analysis of this compound with its close analog, Bastadin 13, and other related congeners highlights the structural diversity within this family.
The key distinguishing feature of this compound is the presence of a sulfate (B86663) group at position 34. nih.gov This modification sets it apart from Bastadin 13, which possesses a hydroxyl group at the equivalent position. This seemingly minor difference can have a significant impact on the molecule's polarity, solubility, and biological activity. Other bastadin congeners exhibit variations in the degree and position of bromination, the size of the macrocycle, and the nature of the amino acid building blocks. This comparative analysis is crucial for understanding structure-activity relationships within the bastadin class of compounds.
Stereochemical Investigations and Absolute Configuration Assignment
A complete structural elucidation requires the determination of the stereochemistry of all chiral centers within the molecule. For complex molecules like this compound, this is a non-trivial task that often involves a combination of advanced NMR techniques (such as NOESY and ROESY), chiral chromatography, and comparison with synthetic standards. While the initial report on the isolation and structure elucidation of this compound established its planar structure and the position of the sulfate group, a detailed investigation into the absolute configuration of its stereocenters would be necessary for a complete three-dimensional structural assignment. nih.gov
Biosynthetic Pathways and Precursors of 34 Sulfabastadin 13
Proposed Biosynthetic Origins of the Bastadin Scaffold
The bastadins are a class of bromotyrosine-derived natural products characterized by a unique macrocyclic structure formed from four halogenated tyrosine or tyramine (B21549) units. biorxiv.org The biosynthesis of the fundamental bastadin scaffold is hypothesized to originate from these simple amino acid precursors. researchgate.net A proposed pathway suggests that L-tyrosine is the initial building block, which undergoes enzymatic bromination to form bromotyrosine derivatives. researchgate.net
The assembly of these brominated units into the macrocyclic core is a complex process. It is thought to involve the oxidative coupling of the phenolic rings to form diaryl ether linkages, a key structural feature of the bastadin framework. researchgate.net Furthermore, the amino group of the bromotyrosine units is typically oxidized to form an oxime function, another characteristic modification in the bastadin family. biorxiv.orgresearchgate.net
There is compelling evidence to suggest that the true producers of bastadins are not the sponges themselves, but rather their symbiotic bacteria. nih.govrsc.org This hypothesis is supported by the discovery of genes encoding for flavin-dependent halogenases within the microbial symbionts of sponges such as Aplysina cavernicola and Ianthella basta. researchgate.net These enzymes are crucial for the initial bromination of the tyrosine precursors. researchgate.net The high similarity of these halogenase genes to those found in bacteria suggests a microbial origin for at least part of the biosynthetic pathway. researchgate.net This points towards a model where the sponge holobiont—the sponge and its associated microbial community—collaboratively synthesizes these complex molecules. nih.gov
Elucidation of Sulfation Mechanisms in Marine Organisms
The sulfation of 34-Sulfabastadin 13 represents a critical final step in its biosynthesis, adding a sulfate (B86663) group to the bastadin 13 core. While the specific mechanism for bastadin sulfation is not fully elucidated, the broader understanding of sulfation in marine organisms, particularly sponges, provides significant insights. Sulfation is a common biochemical modification in marine invertebrates, with hundreds of sulfated compounds described in sponges. researchgate.net
The enzymatic process of sulfation is catalyzed by a family of enzymes known as sulfotransferases (SULTs). researchgate.netmdpi.com These enzymes facilitate the transfer of a sulfuryl group (SO3) from a universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to a hydroxyl or amine group on the substrate molecule. researchgate.netmdpi.com This process is essential for a variety of biological functions, including detoxification and cell-cell recognition, as seen with sulfated polysaccharides in sponges. rsc.orgmdpi.com
Research into sulfotransferase activity in the marine sponge Microciona prolifera has demonstrated the presence of these enzymes in sponge microsomes. uchicago.edu In these studies, researchers were able to measure the formation of sulfated products when specific monosaccharide acceptor substrates were incubated with sponge extracts in the presence of radiolabeled (³⁵S)PAPS. uchicago.edu This confirms that sponges possess the necessary enzymatic machinery for sulfation.
Furthermore, genomic studies of sponge symbionts have uncovered putative biosynthetic gene clusters that include sulfotransferase domains. nih.gov For example, a gene cluster found in the metagenome of the sponge Plakortis simplex contains a gene, swfB, that encodes a protein with both reductase and sulfotransferase domains. nih.gov The discovery of sulfated secondary metabolites from sponge-associated fungi also supports the role of symbionts in these sulfation reactions. frontiersin.org This suggests that the sulfation of the bastadin scaffold could be carried out by a sulfotransferase enzyme originating from either the sponge or, perhaps more likely, a microbial symbiont. nih.govresearchgate.net
Identification and Characterization of Biosynthetic Enzymes
The biosynthesis of this compound requires a series of specific enzymatic transformations. While the complete enzymatic pathway has not been reconstituted in vitro, several key enzyme classes have been identified as crucial participants based on genetic and biochemical evidence.
Key Biosynthetic Enzymes Implicated in Bastadin Synthesis
| Enzyme Class | Proposed Function | Evidence |
|---|---|---|
| Flavin-Dependent Halogenases | Bromination of tyrosine precursors | Gene fragments homologous to bacterial halogenases found in DNA from Aplysina and Ianthella sponges and their symbionts. researchgate.netnih.gov |
| Polyketide Synthases (PKS) / Non-Ribosomal Peptide Synthetases (NRPS) | Assembly of the macrocyclic scaffold | The complex, peptide-like structure of bastadins is typical of molecules assembled by PKS/NRPS machinery, a common pathway in symbiotic microbes. nih.govkkp.go.id |
| Sulfotransferases (SULTs) | Addition of the sulfate group to form the final product | Putative sulfotransferase domains identified in biosynthetic gene clusters from sponge symbionts (swfB gene). nih.gov Sulfotransferase activity has been biochemically confirmed in sponge tissues. uchicago.edu |
The initial and defining steps in bastadin biosynthesis are the halogenation of tyrosine. Flavin-dependent halogenases are strongly implicated in this role. researchgate.netnih.gov Genomic mining of sponge-associated microbial consortia has led to the identification of genes that show high similarity to known bacterial halogenases, which supports the theory of a microbial origin for these compounds. researchgate.net
Following halogenation, the assembly of the bromotyrosine units into the complex macrocycle likely involves enzymes such as Polyketide Synthases (PKSs) or Non-Ribosomal Peptide Synthetases (NRPSs). nih.govkkp.go.id These large, multi-domain enzyme complexes are responsible for the biosynthesis of a vast array of complex natural products in microorganisms and are known to incorporate amino acid building blocks. kkp.go.id
The final step is the sulfation of the bastadin 13 molecule. This reaction is catalyzed by a sulfotransferase (SULT). researchgate.net The identification of a putative biosynthetic gene cluster in a sponge symbiont containing a sulfotransferase domain (swfB) provides a direct genetic link for this enzymatic step. nih.gov These enzymes utilize PAPS as the sulfate donor and exhibit specificity for their substrate. researchgate.netmdpi.com The characterization of SULTs from marine fungi has revealed conserved structural motifs essential for PAPS binding, providing a blueprint for identifying and characterizing the specific enzyme responsible for producing this compound. mdpi.comasm.orgasm.org
Precursor Incorporation Studies in Cultured Sponge Cells or Symbionts
Tracing the flow of simple molecules into complex natural products through precursor incorporation studies is a powerful tool for elucidating biosynthetic pathways. phcogrev.com This technique, often called precursor feeding, involves supplying labeled precursors (e.g., with radioactive isotopes like ¹⁴C or stable isotopes like ¹³C or ¹⁵N) to a producing organism and then detecting the label in the final product. cabidigitallibrary.orgnih.gov While specific precursor feeding studies for this compound have not been reported, the methodology has been successfully applied to other marine sponge-derived metabolites. For instance, the biosynthesis of bengamides in the sponge Jaspis was investigated by feeding ¹⁴C-labeled lysine (B10760008) and valine. semanticscholar.org
For the bastadin pathway, such experiments would involve feeding cultured sponge cells, or potentially their isolated symbionts, with labeled L-tyrosine to confirm it as the primary building block.
Potential Precursors for Bastadin Biosynthesis Feeding Studies
| Precursor | Isotope | Target Moiety | Rationale |
|---|---|---|---|
| L-Tyrosine | ¹³C, ¹⁵N | Carbon skeleton and nitrogen | To confirm its role as the fundamental building block of the bastadin scaffold. researchgate.net |
| Sodium Bromide | ⁸¹Br | Bromine atoms | To trace the enzymatic bromination step. |
| Sodium Sulfate | ³⁵S, ³⁴S | Sulfate group | To specifically investigate the final sulfation step catalyzed by a sulfotransferase. uchicago.edu |
Intriguing new research on the sponge Ianthella basta, a known source of bastadins, has shed light on the complex cycling of sulfur within the sponge holobiont. biorxiv.orgoup.com Studies have shown that a dominant gammaproteobacterial symbiont, 'Candidatus Taurinisymbion ianthellae', actively imports and metabolizes taurine, a sulfonate-containing amino acid abundant in the sponge. biorxiv.org The symbiont can dissimilate taurine, oxidizing the resulting sulfite (B76179) into sulfate for export. biorxiv.org This discovery is highly significant as it demonstrates a clear pathway for the processing and availability of sulfur compounds within the sponge-symbiont system, which could readily supply the necessary precursors for the sulfation of natural products like bastadin 13.
Biological Activity Spectrum and Pharmacological Modalities of 34 Sulfabastadin 13
Endothelin Receptor Antagonism Studies
The endothelin (ET) system, comprising peptides (ET-1, ET-2, ET-3) and their receptors (ETA and ETB), is a critical regulator of vascular tone and cellular growth. medchemexpress.commdpi.com Antagonists of these receptors are investigated for therapeutic potential in various cardiovascular diseases. mdpi.com
In Vitro Binding Inhibition Assays at the Endothelin A Receptor (ETA)
Initial pharmacological screening of 34-Sulfabastadin 13 identified it as an inhibitor of the endothelin A (ETA) receptor. nih.gov In in vitro binding assays, the compound was shown to interfere with the binding of endothelin to the ETA receptor. However, the study characterized this inhibition as weak. nih.gov Quantitative data, such as the half-maximal inhibitory concentration (IC50), which would precisely define its potency, have not been detailed in the available scientific literature. nih.gov
| Compound | Target Receptor | Activity | Source |
|---|---|---|---|
| This compound | Endothelin A (ETA) | Weakly inhibited binding | nih.gov |
Selectivity Profiling Against Other Endothelin Receptor Subtypes
A crucial aspect of characterizing an endothelin receptor antagonist is determining its selectivity for the ETA receptor versus the ETB receptor, as this can significantly influence its pharmacological profile. mdpi.com However, published research on this compound does not include data on its binding affinity or inhibitory activity against other endothelin receptor subtypes, such as the ETB receptor. Therefore, its selectivity profile remains uncharacterized.
Functional Antagonist Characterization in Cell-Based Assays
Beyond binding assays, functional assays are necessary to determine whether a compound acts as an antagonist, preventing receptor activation and subsequent cellular responses. nih.gov To date, there are no reports in the scientific literature describing the characterization of this compound in functional, cell-based assays to confirm and quantify its antagonist activity at the ETA receptor.
Antimicrobial Activity Investigations
Marine natural products are a rich source of novel antimicrobial agents. The bastadin family of compounds has been noted for various biological activities, prompting investigation into their potential as antimicrobial agents.
Evaluation of Efficacy Against Bacterial Strains (e.g., Bacillus subtilis)
The direct antibacterial efficacy of this compound has not been reported. However, during its initial study, a related compound, bastadin 13 (the desulfated analog of this compound), was evaluated for its antimicrobial properties. nih.gov This chemical transformation product, bastadin 13, was found to inhibit the growth of the Gram-positive bacterium Bacillus subtilis. nih.gov The specific activity of this compound itself against this or other bacterial strains was not documented. nih.gov
| Compound | Bacterial Strain | Reported Activity | Source |
|---|---|---|---|
| Bastadin 13 | Bacillus subtilis | Inhibited growth | nih.gov |
| This compound | Bacillus subtilis | Data not reported | nih.gov |
Exploration of Antifungal and Antiviral Potentials
While marine-derived sulfated compounds are of interest for their potential antiviral activities, there is currently no published scientific evidence or research investigating the antifungal or antiviral properties of this compound. mdpi.com Its potential in these pharmacological modalities remains unexplored.
Assessment in Other Receptor and Enzyme Systems
Research into the biological activities of this compound has identified it as an inhibitor of the endothelin A (ETA) receptor. researchgate.netnih.gov The endothelin system is recognized as a significant factor in various cardiovascular conditions. researchgate.net
This compound, a bromotyrosine-derived macrolactam, was isolated from the marine sponge Ianthella sp. nih.govrsc.org In binding assays, it was found to weakly inhibit the binding of radiolabeled endothelin-1 (B181129) ([¹²⁵I]-ET-1) to the ETA receptor. rsc.org This inhibitory activity was quantified with an IC50 value of 39 μM. rsc.org The IC50 value represents the concentration of the compound required to inhibit 50% of the binding activity in the assay. nii.ac.jp
The initial study that isolated this compound also performed a chemical transformation to create its non-sulfated analog, bastadin 13. nih.gov While this compound demonstrated activity at the ETA receptor, the related bastadin 13 was found to inhibit the growth of the bacterium Bacillus subtilis. nih.gov Further studies on other related bastadin compounds, but not specifically this compound, have shown interactions with other targets, such as the RyR1-FKBP12 Ca2+ channel complex. nih.gov However, the only direct receptor interaction documented for this compound is its weak antagonism of the endothelin A receptor. nih.govrsc.org
| Parameter | Value | Target System | Source |
| IC50 | 39 μM | Endothelin A (ETA) Receptor Binding | rsc.org |
Immunomodulatory Properties
Currently, there is no scientific literature available that documents or assesses the immunomodulatory properties of this compound. While various other metabolites isolated from marine sponges, including those from the genus Ianthella, have been investigated for immunomodulatory effects, no such studies have been reported for this specific compound. nih.govsphinxsai.com
Structure Activity Relationship Sar Studies of 34 Sulfabastadin 13 and Analogues
Impact of the Sulfate (B86663) Moiety on Receptor Binding Affinity and Biological Potency
The presence and position of a sulfate group on the bastadin skeleton have a profound impact on biological activity. In the case of 34-Sulfabastadin 13, which was first isolated from the marine sponge Ianthella sp., the sulfate ester at position 34 significantly influences its interaction with biological targets. Current time information in Båstad, SE.
Initial studies revealed that this compound is a weak inhibitor of binding to the endothelin A (ETA) receptor. Current time information in Båstad, SE. In contrast, its desulfated counterpart, bastadin 13, did not show activity against the ETA receptor but did exhibit growth inhibition of Bacillus subtilis. Current time information in Båstad, SE. This suggests that the sulfate moiety is crucial for the weak interaction with the ETA receptor, while its absence shifts the biological activity towards antimicrobial effects.
Research on other sulfated bastadins further illuminates the role of sulfation. For instance, the position of the sulfate group is a key determinant of activity. Studies on bastadin-6-O-sulfate esters have shown that sulfation of a phenoxyl group leads to characteristic shifts in NMR spectra, which can be used to pinpoint the location of the sulfate group and correlate it with activity. nih.gov Specifically, sulfation causes an upfield shift of the ipso-carbon signal and downfield shifts of the ortho and para-carbon signals in 13C NMR. nih.gov
| Compound | Sulfate Group | Endothelin A (ETA) Receptor Binding | Antimicrobial Activity (Bacillus subtilis) | Reference |
|---|---|---|---|---|
| This compound | Present at C-34 | Weak inhibitor | Not reported | Current time information in Båstad, SE. |
| Bastadin 13 | Absent | Inactive | Inhibitory | Current time information in Båstad, SE. |
Role of the Phenyl Ether and Peptide Linkages in Target Interaction
The core structure of this compound, like other macrocyclic bastadins, is built upon a framework of brominated tyrosine derivatives linked by amide (peptide) and phenyl ether bonds. These linkages are not merely structural scaffolds but play active roles in defining the molecule's conformation and its interactions with biological targets.
The peptide linkages, formed from the amino and carboxyl groups of the tyrosine precursors, are also vital for biological activity. These amide bonds are involved in intramolecular and intermolecular hydrogen bonding, which helps to stabilize the molecule's three-dimensional structure and facilitates interactions with amino acid residues in the binding pockets of target proteins. The geometry of the oxime moieties, which are a characteristic feature of the bastadin family, has also been shown to be important for activity. jst.go.jp Studies on bastadin-6 have revealed that modification or removal of the oxime groups leads to a significant loss of anti-angiogenic activity. scilit.com
Rational Design and Synthesis of this compound Derivatives for SAR Exploration
The synthesis of bastadin analogues often involves a convergent approach, where key fragments are prepared separately and then coupled in the final stages. A common strategy for forming the macrocyclic core is through an efficient SNAr (nucleophilic aromatic substitution) macroetherification reaction. nih.govacs.org This approach has been successfully used to create simplified, ring-constrained analogues of bastadin-5, allowing for a focused examination of the role of the phenyl ether linkages and their substituents. nih.gov
For the purpose of SAR studies, synthetic efforts could focus on several key modifications of the this compound structure:
Variation of the Sulfate Position: Synthesizing isomers with the sulfate group at different positions on the phenyl rings would clarify the locational requirements for ETA receptor binding.
Modification of Bromine Substituents: Replacing the bromine atoms with other halogens (e.g., chlorine, iodine) or with non-halogen groups would elucidate the role of these atoms in target interaction, which is known to be significant in other bastadins. researchgate.netscilit.com
Alteration of the Macrocyclic Ring Size: The synthesis of analogues with larger or smaller macrocyclic rings could reveal the optimal ring size for a given biological activity. acs.org
Modification of the Oxime and Amide Moieties: Systematic changes to the oxime groups and the amide bonds would provide further insight into their importance for target binding and selectivity. jst.go.jp
The synthesis of such derivatives, followed by rigorous biological evaluation, would provide a detailed map of the SAR landscape for this class of compounds.
| Structural Modification | Rationale for SAR Exploration | Potential Synthetic Approach |
|---|---|---|
| Varying sulfate position | Determine the optimal position for receptor interaction. | Regioselective sulfation of a desulfated precursor. |
| Altering bromine substituents | Investigate the role of halogens in binding affinity and selectivity. | Use of variously halogenated tyrosine precursors in the synthesis. |
| Changing macrocycle size | Explore the impact of conformational constraints on activity. | Varying the length of the linking chains for macrocyclization. |
| Modifying oxime groups | Assess the importance of the oxime moiety for biological function. | Chemical modification of the oxime on the synthesized macrocycle. |
Computational Approaches to Ligand-Receptor Interactions and SAR Prediction
Computational modeling provides a powerful tool for understanding the interactions between ligands like this compound and their biological receptors at the molecular level. These in silico methods can predict binding modes, estimate binding affinities, and guide the rational design of new analogues with improved properties.
Homology Modeling: In the absence of an experimentally determined structure of the ETA receptor in complex with a bastadin-type ligand, homology modeling can be used to build a three-dimensional model of the receptor based on the known structures of related proteins. This model can then serve as a template for docking studies.
Molecular Docking: Docking simulations can be employed to predict the preferred binding orientation of this compound and its analogues within the binding site of the modeled ETA receptor. These simulations can help to identify key amino acid residues involved in the interaction and explain the observed SAR. For example, docking could rationalize why the sulfated form has a higher affinity for the ETA receptor than its non-sulfated counterpart by identifying specific interactions of the sulfate group with the receptor.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By correlating physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) of the this compound analogues with their measured receptor binding affinities, a predictive QSAR model can be developed. Such models are valuable for predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time. These simulations can reveal how the binding of this compound induces conformational changes in the receptor and can help to assess the stability of the predicted binding modes.
By integrating these computational approaches with experimental data from synthesis and biological testing, a more complete and nuanced understanding of the SAR of this compound can be achieved, accelerating the discovery of new and more potent modulators of the endothelin system.
Synthetic Approaches to 34 Sulfabastadin 13 and Its Core Structures
Total Synthesis Strategies for the Bastadin Scaffold
The core structure of the bastadins is a macrocyclic lactam containing unique diaryl ether linkages. The total synthesis of this scaffold has been a subject of considerable research, with a general and flexible strategy being developed for many members of the bastadin family. nih.gov
The formation of the diaryl ether bonds, which can be sterically hindered and have specific bromination patterns, is a critical challenge. nih.govresearchgate.net A highly effective method for creating these linkages involves the use of diaryl iodonium (B1229267) salts. nih.gov This method provides good yields and precise control over the regioselectivity of the coupling reaction.
The synthesis of the individual fragments involves several key steps:
Western Part (α,ω-Diamine): The synthesis of this fragment often starts from derivatives of tyramine (B21549). To create variations in the aliphatic chain, different α,ω-aminonitrile moieties can be prepared. nih.gov A key transformation is the reduction of the nitrile groups to form the required diamines, a reaction that can be achieved using cobalt boride. nih.gov
Eastern Part (α,ω-Dicarboxylic Acid): This fragment is typically derived from brominated phenolic precursors. The crucial diaryl ether bond is formed using the aforementioned iodonium salt-mediated coupling. researchgate.net Subsequent steps involve converting other functional groups, such as aldehydes, into α-oximino esters, which are then hydrolyzed (saponified) to yield the final dicarboxylic acids.
Once the two fragments are prepared, they are coupled together, and a final macrolactamization step closes the ring to form the complete bastadin scaffold. nih.gov This modular approach allows for the synthesis of various bastadin analogs by combining different eastern and western fragments. nih.gov
| Synthetic Phase | Key Strategy | Specific Methods/Reagents | Reference |
|---|---|---|---|
| Overall Strategy | Convergent Synthesis | Disconnection of the macrocycle at the two amide bonds into "western" and "eastern" fragments. | nih.govresearchgate.net |
| Key Bond Formation | Diaryl Ether Linkage | Use of diaryl iodonium salts for regioselective coupling. | nih.gov |
| Western Fragment Synthesis | Diamine Formation | Cobalt boride mediated reduction of α,ω-aminonitrile moieties. | nih.gov |
| Eastern Fragment Synthesis | Dicarboxylic Acid Formation | Iodonium salt-mediated ether formation, followed by oxime formation and saponification. | |
| Final Steps | Macrocyclization | Coupling of the two fragments followed by macrolactamization. | nih.gov |
Semisynthetic Modifications of Naturally Occurring Bastadins
Semisynthesis, which involves the chemical modification of a natural product, is a valuable tool for creating novel derivatives and studying structure-activity relationships (SAR). researchgate.net This approach has been applied to various bromotyrosine-derived marine natural products. nih.govnih.gov For the bastadin family, SAR studies have been performed using synthetically modified analogues of compounds like bastadin 6 to understand the importance of features such as the oxime and bromine substituents for biological activity. rhhz.net
While a direct semisynthesis of 34-Sulfabastadin 13 from a non-sulfated precursor has not been detailed in the literature, a key piece of evidence suggests its feasibility. The structure of this compound, which was originally isolated from the marine sponge Ianthella sp., was confirmed through its chemical transformation to bastadin 13. nih.gov This reaction is a desulfation, removing the sulfate (B86663) group from the molecule. Logically, the reverse reaction—the sulfation of the hydroxyl group on bastadin 13—represents a direct and plausible semisynthetic route to this compound. This would involve treating the isolated, non-sulfated bastadin 13 with a suitable sulfating agent to install the sulfate ester at the specific phenolic hydroxyl group.
Chemoenzymatic Synthesis Methodologies for Sulfated Peptides
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. This approach is particularly powerful for introducing modifications like sulfation at specific positions on complex molecules, avoiding the need for extensive protecting group strategies that are common in purely chemical methods. researchgate.net
The sulfation of peptides and related structures is a key biological process, and the enzymes responsible, sulfotransferases, can be harnessed for synthetic purposes. researchgate.netacs.org For a molecule like this compound, which is a sulfated tyrosine derivative, the most relevant class of enzymes would be tyrosylprotein sulfotransferases (TPSTs). researchgate.net These enzymes catalyze the transfer of a sulfonate group (SO3) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of a tyrosine residue within a peptide or protein. researchgate.net
A chemoenzymatic strategy for producing this compound would likely involve:
The chemical synthesis or isolation of the precursor molecule, bastadin 13.
An enzymatic reaction where bastadin 13 is treated with a suitable tyrosylprotein sulfotransferase (e.g., TPST-1) and the sulfate donor PAPS. researchgate.net
This method offers the potential for high efficiency and regioselectivity, directly targeting the specific hydroxyl group for sulfation. The successful use of sulfotransferases for the targeted sulfation of N-glycans and glycopeptides demonstrates the power and feasibility of this strategy for generating complex, sulfated biomolecules. researchgate.netacs.org
| Enzyme Class | Specific Enzyme Example | Function | Potential Application | Reference |
|---|---|---|---|---|
| Sulfotransferases | Tyrosylprotein Sulfotransferase-1 (TPST-1) | Catalyzes the sulfation of tyrosine residues in peptides/proteins. | Specific sulfation of the bastadin 13 phenolic hydroxyl group. | researchgate.net |
| Sulfotransferases | GlcNAc-6-O-sulfotransferase (CHST2) | Catalyzes 6-O-sulfation of GlcNAc moieties in N-glycans. | Illustrates specificity in sulfating complex biomolecules. | acs.org |
| Sulfotransferases | Keratan sulfate Gal-6-O-sulfotransferase (CHST1) | Catalyzes 6-O-sulfation of galactose moieties. | Demonstrates the diversity of sulfotransferases available for targeted synthesis. | acs.org |
Development of Efficient and Scalable Synthetic Routes
The development of more efficient routes for complex molecules like the bastadins is an area of active research in organic chemistry. Key principles guiding this development include:
Modularity and Convergence: As seen in the established bastadin syntheses, a modular or convergent approach where complex fragments are made separately and then combined is generally more efficient than a linear synthesis where the molecule is built step-by-step from one end. nih.govcaltech.edu
Conciseness: Modern synthetic goals aim to reduce the total number of steps. A 13-step total synthesis of the complex diterpene atropurpuran is an example of how strategic planning can lead to highly concise routes. nih.gov This often involves the use of cascade reactions, where multiple bonds are formed in a single operation.
Scalability: A reaction that works well on a milligram scale may fail or become hazardous on a kilogram scale. The development of a scalable route requires careful selection of reagents, solvents, and reaction conditions that are safe, cost-effective, and robust. acsgcipr.org
Advanced Mechanistic Investigations of 34 Sulfabastadin 13 Actions
Ligand-Receptor Interaction Dynamics and Kinetic Analyses
The dynamic interplay between a ligand and its receptor is fundamental to its biological effect. Key parameters that define this interaction include the rates of association (k_on) and dissociation (k_off), the equilibrium dissociation constant (K_D) which measures binding affinity, and the ligand's residence time on the receptor. ligandtracer.comnih.gov Currently, there is no published data detailing these kinetic and affinity parameters for the interaction between 34-Sulfabastadin 13 and the ETA receptor. Such studies are crucial for a complete understanding of its inhibitory potential.
Identification of Downstream Signaling Pathways Modulated by this compound
Inhibition of the ETA receptor by an antagonist like this compound is expected to modulate specific intracellular signaling cascades. The ETA receptor, a G protein-coupled receptor (GPCR), typically signals through pathways involving phospholipase C, leading to increases in intracellular calcium and activation of protein kinase C. However, the specific downstream effects resulting from the binding of this compound to the ETA receptor have not been experimentally determined. Research is needed to identify which of the various potential signaling pathways are specifically affected by this compound.
Investigation of Cellular Targets Beyond Primary Receptor Binding
While the primary target of this compound has been identified as the ETA receptor, the possibility of interactions with other cellular targets, often referred to as off-target effects, remains an open question. nih.gov Investigating these potential off-target interactions is a critical step in drug development to understand a compound's full biological activity profile and potential for unforeseen effects. frontiersin.org There are currently no studies available that have systematically screened this compound for such interactions.
Analytical Methodologies for 34 Sulfabastadin 13 Research
Advanced Chromatographic Techniques for Isolation, Purification, and Purity Assessment
The isolation of 34-Sulfabastadin 13 from its natural source, the marine sponge Ianthella basta, is a multi-step process that employs various chromatographic techniques to separate it from a complex mixture of other metabolites. mdpi.comresearchgate.netvjs.ac.vn The general workflow involves initial extraction followed by sequential chromatographic purifications.
Initially, the sponge material is typically extracted with a mixture of organic solvents, such as a 1:1 solution of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), to yield a crude extract. mdpi.com This extract is then subjected to a primary separation step, often using silica (B1680970) gel flash chromatography. A gradient of solvents with increasing polarity, for instance, a methanol gradient in dichloromethane, is used to elute fractions of varying polarity. mdpi.com
Fractions that show potential bioactivity or contain compounds with spectral characteristics similar to bastadins are pooled and subjected to further purification using High-Performance Liquid Chromatography (HPLC). Reversed-phase HPLC is a common and effective method for this purpose. mdpi.comnih.gov Columns with a C18 or phenyl-hexyl stationary phase are frequently utilized. mdpi.comnih.gov The mobile phase often consists of a gradient system of water and an organic solvent like methanol or acetonitrile, sometimes with the addition of a modifier such as trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com
The purity of the isolated this compound is assessed using analytical HPLC, where a sharp, symmetrical peak at a specific retention time indicates a high degree of purity. Further confirmation of purity is obtained through other spectroscopic methods.
Table 1: Exemplary Chromatographic Purification Scheme for Bastadin Analogs
| Step | Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |
|---|---|---|---|---|
| 1 | Solvent Extraction | - | Dichloromethane/Methanol (1:1) | To obtain the crude organic extract from the sponge. |
| 2 | Silica Flash Chromatography | Silica Gel | Gradient of Methanol in Dichloromethane | Initial fractionation of the crude extract based on polarity. |
| 3 | Reversed-Phase HPLC | C18 or Phenyl-Hexyl | Water/Acetonitrile or Water/Methanol with 0.1% TFA | Fine purification of fractions to isolate the target compound. mdpi.comnih.gov |
| 4 | Analytical HPLC | C18 | Isocratic or gradient elution | Purity assessment of the final isolated compound. |
Quantitative Spectrometric Methods for Concentration Determination
Once isolated, determining the precise concentration of this compound is crucial for subsequent biological assays. Due to the presence of chromophores in its structure, UV-Visible spectrophotometry can be used for a preliminary estimation of concentration, but for more accurate and sensitive quantification, mass spectrometry-based methods are preferred.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of brominated tyrosine derivatives. nih.govmdpi.com This method offers high sensitivity and specificity, allowing for the detection and quantification of the compound even at very low concentrations in complex biological matrices. nih.gov An isotope dilution LC-MS/MS assay can be developed, where a stable isotope-labeled internal standard of this compound is synthesized and added to the sample. researchgate.net This allows for highly accurate quantification by correcting for any loss of analyte during sample preparation and analysis. The detection limits for similar brominated tyrosine compounds using this method can be in the femtomole range. nih.gov
Table 2: Comparison of Spectrometric Quantification Methods
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| UV-Visible Spectrophotometry | Measures the absorbance of light by the compound at a specific wavelength. | Simple, rapid, and non-destructive. | Lower sensitivity and specificity; susceptible to interference from other absorbing compounds. |
| LC-MS/MS | Separates the compound by liquid chromatography and then detects and quantifies it based on its mass-to-charge ratio. | High sensitivity, high specificity, and suitable for complex mixtures. nih.govmdpi.com | Requires more complex instrumentation and method development. |
| Isotope Dilution LC-MS/MS | Uses a stable isotope-labeled internal standard to improve accuracy. | The gold standard for quantitative analysis, correcting for matrix effects and sample loss. nih.govresearchgate.net | Requires the synthesis of a specific labeled internal standard. |
Bioanalytical Assays for Receptor Binding and Cellular Activity Quantification
This compound has been identified as an inhibitor of the endothelin A (ETA) receptor. revvity.com A variety of bioanalytical assays are employed to characterize this interaction and quantify its functional consequences at the cellular level.
Receptor Binding Assays: Radioligand binding assays are commonly used to determine the affinity of this compound for the ETA receptor. jst.go.jpahajournals.orgnih.gov These assays typically use cell membranes prepared from tissues or cell lines that express the ETA receptor. jst.go.jprevvity.com The membranes are incubated with a radiolabeled ligand, such as [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1), and varying concentrations of the unlabeled competitor, this compound. jst.go.jpahajournals.org The amount of radioactivity bound to the membranes is measured, and from this, the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) can be determined. This IC₅₀ value is an indicator of the compound's binding affinity for the receptor.
Cellular Functional Assays: To assess the functional antagonism of the ETA receptor by this compound, cell-based assays are utilized. These assays measure the downstream signaling events that occur upon receptor activation. One common approach is to measure changes in intracellular calcium concentration. innoprot.com Cells expressing the ETA receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with ET-1, an increase in intracellular calcium is observed. The ability of this compound to inhibit this ET-1-induced calcium influx is then quantified. frontiersin.org
Another functional assay measures the release of arachidonic acid. nih.gov In some cell types, activation of the ETA receptor leads to the stimulation of phospholipase A₂, which in turn releases radiolabeled arachidonic acid from the cell membrane. The inhibitory effect of this compound on this process can be measured to determine its functional potency as an antagonist. nih.gov
Table 3: Bioanalytical Assays for ETA Receptor Antagonism
| Assay Type | Principle | Key Parameters Measured |
|---|---|---|
| Radioligand Binding Assay | Competition between this compound and a radiolabeled ligand for binding to the ETA receptor. jst.go.jpahajournals.org | IC₅₀ (Inhibitory Concentration 50%) |
| Intracellular Calcium Flux Assay | Measurement of changes in intracellular calcium levels in response to ET-1 in the presence and absence of this compound. innoprot.com | EC₅₀ (Effective Concentration 50%) of ET-1 shift |
| Arachidonic Acid Release Assay | Quantification of radiolabeled arachidonic acid released from cells upon ETA receptor activation. nih.gov | Inhibition of ET-1 stimulated release |
Stability Profiling in Biological and Chemical Matrices
Understanding the stability of this compound is critical for its potential development as a research tool or therapeutic lead. Stability studies are typically conducted in various matrices to simulate different physiological and experimental conditions.
Chemical Stability: The chemical stability of this compound is assessed in aqueous buffer solutions at different pH values (e.g., acidic, neutral, and basic) and temperatures. enamine.net The degradation of the compound over time is monitored by HPLC. mdpi.com The presence of a sulfate (B86663) group suggests potential susceptibility to hydrolysis, especially under acidic conditions. Indeed, the acid hydrolysis of a sulfated bastadin analog to its parent compound has been reported, indicating this is a potential degradation pathway. escholarship.org
Stability in Biological Matrices: To evaluate its stability in a more physiologically relevant context, this compound is incubated in biological fluids such as plasma, serum, or liver microsomes. acs.org The disappearance of the parent compound and the appearance of potential metabolites are monitored over time using LC-MS/MS. nih.gov The presence of various enzymes in these biological matrices can lead to metabolic degradation of the compound. For sulfated polysaccharides, their stability can be influenced by the presence of salts and the pH of the biological fluid. nih.govaimspress.com
Table 4: Parameters for Stability Profiling of this compound
| Stability Type | Matrix | Conditions | Analytical Method |
|---|---|---|---|
| Chemical Stability | Aqueous Buffers (pH 4, 7.4, 9) | 37°C, various time points | HPLC-UV/MS |
| Biological Stability | Plasma, Serum | 37°C, various time points | LC-MS/MS |
| Metabolic Stability | Liver Microsomes | 37°C, with and without NADPH | LC-MS/MS |
Future Directions and Research Perspectives on 34 Sulfabastadin 13
Expanding the Scope of Biological and Pharmacological Investigations
The preliminary finding that 34-Sulfabastadin 13 acts as a weak inhibitor of the ETA receptor serves as a foundational data point, but a broader screening approach is warranted to fully delineate its biological activity. nih.govnih.gov The bastadin family of compounds, to which this compound belongs, is known for a wide array of biological effects, including antimicrobial, anticancer, and modulatory effects on calcium channels. acs.orgucdavis.eduontosight.ai This suggests that this compound may interact with multiple biological targets.
Future research should prioritize screening this compound against a diverse panel of molecular targets. Given the activities of its congeners, particular attention should be paid to:
Ryanodine Receptors (RyRs): Several bastadins are potent modulators of the RyR1/FKBP12 Ca2+ channel complex. acs.orgnih.govnih.gov Investigating the effect of this compound on this channel could reveal novel mechanisms of action and potential applications in diseases related to calcium signaling.
Cancer Cell Lines: The anticancer properties of other bastadins make it imperative to evaluate the cytotoxicity of this compound against a variety of cancer cell lines. ontosight.ai Mechanistic studies could then follow to identify the specific pathways affected.
Microbial Pathogens: The desulfated counterpart, bastadin 13, has shown activity against Bacillus subtilis. nih.govnih.gov It is crucial to conduct comprehensive antimicrobial screening of this compound against a broad spectrum of bacteria and fungi to determine its potential as an anti-infective agent.
Exploration of Novel Synthetic Strategies and Analog Design
The limited availability of this compound from its natural source necessitates the development of efficient and scalable synthetic routes. While total syntheses for some bastadins have been reported, they are often lengthy and low-yielding. nih.gov Future synthetic efforts should focus on creating more practical and convergent strategies.
Furthermore, the synthesis of analogs is critical for establishing structure-activity relationships (SAR). Key areas for exploration in analog design include:
Modification of the Sulfate (B86663) Group: The sulfate moiety is a key feature of this compound. Analogs with this group at different positions, or with alternative anionic groups, could exhibit altered activity and selectivity.
Alteration of the Bromination Pattern: The number and position of bromine atoms on the aromatic rings are known to influence the biological activity of bastadins. scilit.comresearchgate.net Synthesizing analogs with varied bromination could lead to more potent and selective compounds.
Macrocycle Ring Size and Conformation: The macrocyclic structure of bastadins is crucial for their activity. acs.orgnih.govnih.gov Exploring different ring sizes and introducing conformational constraints could provide valuable insights into the pharmacophore.
A systematic approach to analog synthesis, guided by computational modeling, will be instrumental in designing compounds with improved pharmacological profiles.
Integration with Systems Biology and Omics Approaches in Drug Discovery
Modern drug discovery heavily relies on systems-level understanding of disease and drug action. mdpi.comfrontiersin.org Integrating "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive view of the cellular response to this compound. frontiersin.orgmdpi.comfrontiersin.org
Future research should employ these approaches to:
Identify Cellular Targets: By analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) in cells treated with this compound, it may be possible to identify its primary molecular targets and affected pathways. mdpi.comresearchgate.net
Elucidate Mechanisms of Action: Metabolomics can reveal changes in cellular metabolism induced by the compound, offering clues about its mechanism of action. mdpi.com
Discover Biomarkers: Omics data can help in identifying biomarkers that predict sensitivity or resistance to this compound, which would be crucial for any future clinical development.
This holistic approach can accelerate the process of target validation and mechanism-of-action studies, providing a deeper understanding of the compound's biological effects. frontiersin.org
Potential for Derivatization as Chemical Probes for Biological Systems
Natural products with interesting biological activities can be powerful tools for studying biological systems. nih.govrsc.orgacs.org By derivatizing this compound to create chemical probes, researchers can gain valuable insights into its molecular interactions.
Future work in this area should focus on:
Affinity-Based Probes: Attaching an affinity tag, such as biotin, to a non-critical position of this compound would allow for the isolation and identification of its binding partners within a cell lysate. acs.org
Fluorescent Probes: Incorporating a fluorescent dye into the structure of this compound would enable the visualization of its subcellular localization and dynamics in living cells.
Photoaffinity Probes: The introduction of a photoreactive group would allow for the covalent cross-linking of the probe to its target protein upon photoactivation, facilitating unambiguous target identification.
The development of such chemical probes would not only solidify the understanding of this compound's own biology but also provide valuable tools for the broader scientific community to study the biological processes it modulates. nih.govrsc.org
Q & A
Q. How should stability issues with this compound during long-term storage be addressed?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Use lyophilization for hygroscopic batches. Explore stabilizers (e.g., cyclodextrins) or inert atmosphere storage. Degradation products should be characterized via LC-QTOF-MS .
Key Notes for Methodological Rigor
- Data Documentation : Include raw spectra, chromatograms, and statistical outputs in appendices, formatted per journal guidelines .
- Ethical Reporting : Disclose all conflicts of interest and cite primary literature for compound identification .
- Reagent Specifications : Follow USP standards for chemical-grade validation and batch-to-batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
